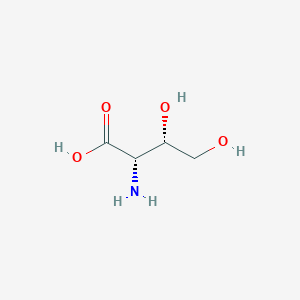

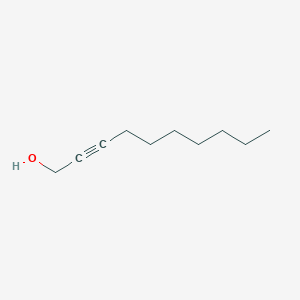

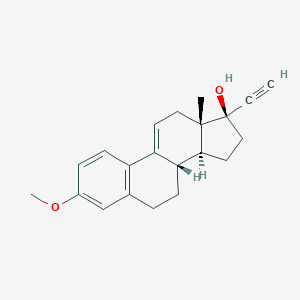

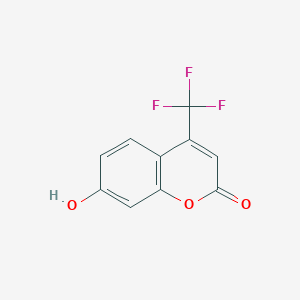

甲基(2r)-4-(1H-吲哚-3-基)-2-甲基丁酸酯

描述

Synthesis Analysis

- Diastereoselective Synthesis : A study describes the diastereoselective synthesis of a related compound, emphasizing the importance of stereochemistry in the synthesis process (Egorov et al., 2010).

- Convenient Synthesis Route : Another research discusses a robust method for the synthesis of a diastereomerically pure compound, highlighting the key reactions involved in the synthesis, including coupling and cyclization steps (Nighot et al., 2020).

Molecular Structure Analysis

- X-ray Crystallography : The structure of related compounds has been established using X-ray crystallography, which provides insights into the molecular conformation and arrangement in crystals (Baul et al., 2009).

Chemical Reactions and Properties

- Three-component Reactions : A study explores the reactions of related esters with aromatic aldehydes and diamines, demonstrating the versatility of these compounds in chemical synthesis (Gein et al., 2010).

Physical Properties Analysis

- Glass Transition Temperatures : Research on a related compound, 2-methylbutane-1,2,3,4-tetraol, provides insights into the physical phase state and glass transition temperatures, which are important for understanding the physical properties of such compounds (Lessmeier et al., 2018).

Chemical Properties Analysis

- Vibrational Studies : An in-depth study of S-methyl thiobutanoate using vibrational spectroscopy (FTIR and Raman) alongside theoretical calculations offers insights into the chemical properties of similar compounds (Gil et al., 2015).

- NMR and UV-Vis Analysis : Research involving NMR and UV-Vis spectroscopy for structural elucidation provides essential details on the chemical properties of similar esters (Micheletti & Boga, 2023).

科学研究应用

非对映异构体相互转化和烯醇化

通过烯醇化进行非对映异构体相互转化:一项研究探讨了甲基 2-(乙酰基)-3-(1H-吲哚-3-基)-4-甲基戊酸酯通过烯醇化进行非对映异构体相互转化。该反应涉及吲哚、异丁醛和乙酰乙酸甲酯,产生单个非对映异构体。该研究利用了(1)H NMR、HPLC、质谱和氘代实验等各种技术来了解相互转化过程的热力学和动力学,揭示它是酸和碱催化的,α-碳是立体不稳定的中心。这项研究提供了对控制此类化合物中立体选择性和结晶诱导不对称转化的机制的见解 (Renzetti 等人,2015)。

生物合成和香气贡献

苹果中的生物合成:另一项研究调查了 2-甲基丁基和 2-甲基丁酸酯的生物合成和相互转化,包括以其对水果香气的贡献而闻名的 2-甲基丁酸乙酯。这项研究利用氘标记的底物和 GC-MS 来追踪这些酯类在红美味和青苹果中的产生。它揭示了产品和产品分布的品种特异性差异,有助于我们了解水果香气生物合成以及定义不同苹果品种感官特征的细微差别 (Rowan 等人,1996)。

感官影响和葡萄酒香气

葡萄酒中的对映异构体:研究了 2-甲基丁酸乙酯对映异构体在葡萄酒中的分布和感官影响。研究表明 S-对映异构体形式在各种红葡萄酒中占主导地位,一个有趣的观察结果是,与年轻葡萄酒相比,陈年葡萄酒中含有更高水平的 2-甲基丁酸乙酯。感官分析表明,这些化合物显着影响葡萄酒中水果香气的感知,表明它们在塑造葡萄酒的感官特征和陈酿特性方面至关重要 (Lytra 等人,2014)。

未来方向

作用机制

Target of Action

It is known that indole derivatives, such as this compound, often interact with various biological targets .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties .

Result of Action

Indole derivatives are known to have a wide range of biological activities .

属性

IUPAC Name |

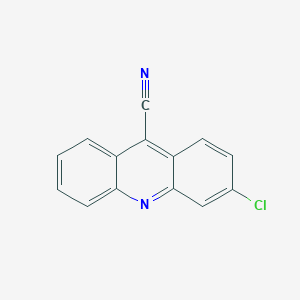

methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINFMIOMWBGDS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。